molecular formula C20H19BrN2O2 B14863259 Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14863259
M. Wt: 399.3 g/mol
InChI Key: VZUXPOUEGCNAGU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C20H19BrN2O2

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H19BrN2O2/c1-3-25-20(24)19-12-18(16-8-10-17(21)11-9-16)22-23(19)13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3

InChI Key

VZUXPOUEGCNAGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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